2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in the spiro framework. Its molecular formula is with a molecular weight of 176.65 g/mol. This compound is gaining attention in various fields, particularly due to its potential applications in medicinal chemistry and materials science. The spirocyclic nature of the molecule contributes to its rigidity and can enhance binding affinity in biological systems, making it a candidate for drug development and other scientific uses.
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is classified as a spirocyclic compound, specifically a diazaspiro compound. It is often synthesized from simpler precursors through various chemical reactions, including cyclization processes. The compound's unique structure allows for diverse applications in organic synthesis and biological research, particularly as a building block for more complex molecules.
The synthesis of 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride typically involves several key steps:
Common synthetic routes include:
Industrial production may utilize continuous flow reactors to enhance yield and efficiency while ensuring high purity of the final product .
The molecular structure of 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride features a spiro system where two rings share a single atom (the nitrogen atoms). The spatial arrangement provides unique steric and electronic properties that are crucial for its biological activity.
Key structural data includes:
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and pH levels, which must be optimized for desired outcomes .
The mechanism of action for 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it has been studied for its potential as a sigma receptor ligand, impacting pain pathways and showing promise in analgesic applications .
The physical properties of 2,7-Diazaspiro[4.4]nonan-1-one hydrochloride include:
Chemical properties include:
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride has several notable applications:
Research continues into optimizing its applications in various fields, particularly in drug discovery where it shows promise as a lead compound for further development .
Industrial synthesis of 2,7-diazaspiro[4.4]nonan-1-one hydrochloride relies on meticulously designed multi-step sequences. A representative route begins with N-Boc-protected aminopyrrolidine, which undergoes nucleophilic substitution with 1,4-dibromobutane to form a cyclic intermediate. Subsequent deprotection and intramolecular reductive amination yield the spirocyclic core. The final lactamization employs activated dicarboxylates (e.g., ditert-butyl dicarbonate) under anhydrous conditions, followed by HCl-mediated salt formation in ethyl acetate to precipitate the hydrochloride product [6]. Critical process parameters include:
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Typical Yield |
---|---|---|
4-(Boc-amino)pyrrolidine | Ring-opening nucleophile | 85% |
Bromoalkyl-pyrrolidine adduct | Linear precursor for cyclization | 70–75% |
Deprotected diamine | Reductive amination substrate | 90% |
Lactam free base | HCl salt precursor | 65–80% |
The diazaspiro[4.4]nonane scaffold demands specialized cyclization techniques. Dieckmann condensation proves effective for lactam ring closure: diester precursors derived from glutaric acid analogs undergo base-catalyzed (e.g., NaOEt) intramolecular cyclization, forming the critical C=O at position 1 [1]. Alternative thermal cyclizations at 140–160°C in dipolar aprotic solvents (e.g., DMF) facilitate spirocenter formation without epimerization. Microwave-assisted synthesis significantly accelerates this step, achieving 92% conversion in ≤30 minutes versus 12–24 hours conventionally [7]. Stereoselectivity is maintained using trans-configured starting materials, leveraging ring strain to enforce the desired (5S) configuration observed in pharmacologically active derivatives [2].
Table 2: Cyclization Method Comparison
Method | Conditions | Yield | Stereoselectivity |
---|---|---|---|
Dieckmann condensation | NaOEt, EtOH, 0°C→reflux, 12h | 68% | High (trans only) |
Thermal cyclization | DMF, 150°C, sealed tube, 24h | 75% | Moderate |
Microwave-assisted | DMF, 160°C, 300W, 30 min | 92% | High |
Acid-catalyzed ring-closure | PTSA, toluene, reflux, 8h | 55% | Low |
Salt formation represents a critical purification and stabilization step. Hydrochloric acid (1.0–1.5 eq) in anhydrous ethanol or ethyl acetate at 0–5°C yields high-purity crystalline product [1]. Process optimization focuses on:
Transition metal catalysis enables economical large-scale manufacturing. Palladium-catalyzed (Pd₂(dba)₃/XPhos) C–N coupling constructs advanced intermediates like 7-pyridin-3-yl-1,7-diazaspiro[4.4]nonane before lactamization [6]. Key innovations:
Table 3: Catalytic Methods Comparison
Catalyst System | Reaction | Turnover Frequency (h⁻¹) | Scale Demonstrated |
---|---|---|---|
Pd₂(dba)₃/XPhos (2 mol%) | C–N coupling | 120 | 100 kg |
Ru-(S)-BINAP | Enantioselective hydrogenation | 500 | 50 kg |
Immobilized Candida antarctica lipase | Lactamization | 80 | 200 L reactor |
Aliquat® 336 | N-alkylation | 240 | 500 L |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1